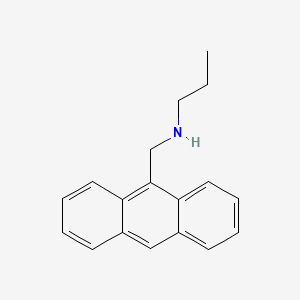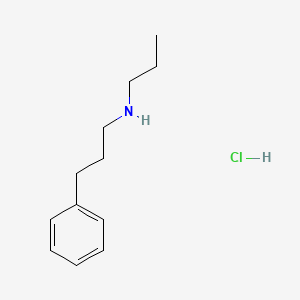![molecular formula C14H24ClN B6344110 {[4-(2-Methylpropyl)phenyl]methyl}(propyl)amine hydrochloride CAS No. 1240566-81-7](/img/structure/B6344110.png)
{[4-(2-Methylpropyl)phenyl]methyl}(propyl)amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[4-(2-Methylpropyl)phenyl]methyl}(propyl)amine hydrochloride is a synthetic compound . It is related to the compound ibuprofen, which is known as (RS)-2-[4-(2-methylpropyl)phenyl]propanoic acid .
Synthesis Analysis
The synthesis of a compound similar toThis compound could involve multiple steps . These steps could include a Friedel Crafts acylation, a conversion from the acyl group to an alkane, and a nitration . Molecular Structure Analysis
The molecular structure ofThis compound can be understood by breaking down its IUPAC name. The (4-(2-methylpropyl)phenyl) group is on the second carbon of the propanoic acid. The methylpropyl group is across from the first carbon in the benzene ring (which is the one attached to the propanoic acid group) . Chemical Reactions Analysis
The chemical reactions involved in the synthesis ofThis compound could include a nitration, a conversion from the nitro group to an amine, and a bromination . Physical And Chemical Properties Analysis
The molecular formula ofThis compound is C14H24ClN . The molecular weight is 241.80 g/mol .
Wissenschaftliche Forschungsanwendungen
4-MPA hydrochloride has a variety of scientific research applications. It can be used to study the biochemical and physiological effects of different compounds, as well as to study the mechanism of action of drugs. 4-MPA hydrochloride can also be used in laboratory experiments to study the effects of different compounds on cell cultures. Additionally, 4-MPA hydrochloride can be used to study the effects of different compounds on the structure and function of proteins and enzymes.
Wirkmechanismus
The mechanism of action of 4-MPA hydrochloride is not completely understood. However, it is believed that the compound acts as a competitive inhibitor of certain enzymes, including cytochrome P450 enzymes. This inhibition may lead to changes in the metabolism of certain drugs, as well as changes in the activity of other enzymes. Additionally, 4-MPA hydrochloride may interact with other compounds and affect their activity.
Biochemical and Physiological Effects
4-MPA hydrochloride has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the activity of certain enzymes, including cytochrome P450 enzymes. Additionally, 4-MPA hydrochloride has been shown to affect the metabolism of certain drugs, as well as to alter the activity of other enzymes. Furthermore, 4-MPA hydrochloride has been shown to affect the structure and function of proteins and enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-MPA hydrochloride in laboratory experiments include its versatility and its ability to affect the activity of certain enzymes. Additionally, 4-MPA hydrochloride is relatively inexpensive and easy to obtain. The main limitation of using 4-MPA hydrochloride in laboratory experiments is that the mechanism of action of the compound is not fully understood.
Zukünftige Richtungen
In order to better understand the mechanism of action of 4-MPA hydrochloride, further research is needed. Additionally, further research is needed to explore the biochemical and physiological effects of the compound, as well as the potential applications of the compound in drug development. Additionally, further research is needed to explore the potential interactions between 4-MPA hydrochloride and other compounds. Finally, further research is needed to explore the potential adverse effects of 4-MPA hydrochloride.
Synthesemethoden
4-MPA hydrochloride can be synthesized in a variety of ways. One of the most common methods involves the reaction of 2-methylpropylbenzene with hydrochloric acid in an aqueous solution. This reaction produces a white crystalline solid that can be further purified by recrystallization. Other methods of synthesis include the reaction of 2-methylpropylbenzene with anhydrous hydrogen chloride, as well as the reaction of 4-methylpropylbenzene with hydrochloric acid.
Eigenschaften
IUPAC Name |
N-[[4-(2-methylpropyl)phenyl]methyl]propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N.ClH/c1-4-9-15-11-14-7-5-13(6-8-14)10-12(2)3;/h5-8,12,15H,4,9-11H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUPKPSZVDOYVFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC=C(C=C1)CC(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(Propylamino)methyl]naphthalen-2-ol hydrochloride](/img/structure/B6344038.png)
![2-Methoxy-5-[(propylamino)methyl]phenol hydrochloride](/img/structure/B6344041.png)
![N,N-Diethyl-4-[(propylamino)methyl]aniline dihydrochloride](/img/structure/B6344043.png)
![2-Bromo-6-methoxy-4-[(propylamino)methyl]phenol hydrochloride](/img/structure/B6344057.png)
amine](/img/structure/B6344059.png)
amine hydrochloride](/img/structure/B6344067.png)

![Butyl[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine hydrochloride](/img/structure/B6344106.png)
![Butyl[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine](/img/structure/B6344114.png)
![Butyl[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine hydrochloride](/img/structure/B6344128.png)
amine hydrochloride](/img/structure/B6344130.png)
![Butyl[(2,3-dichlorophenyl)methyl]amine hydrochloride](/img/structure/B6344136.png)
![Butyl[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine](/img/structure/B6344139.png)